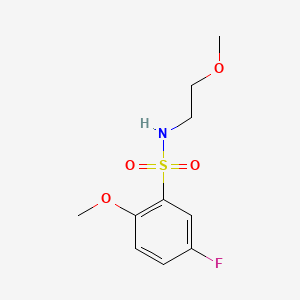

5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide

CAS No.: 691381-45-0

Cat. No.: VC4242826

Molecular Formula: C10H14FNO4S

Molecular Weight: 263.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 691381-45-0 |

|---|---|

| Molecular Formula | C10H14FNO4S |

| Molecular Weight | 263.28 |

| IUPAC Name | 5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C10H14FNO4S/c1-15-6-5-12-17(13,14)10-7-8(11)3-4-9(10)16-2/h3-4,7,12H,5-6H2,1-2H3 |

| Standard InChI Key | RLBNHXNBYKUEQY-UHFFFAOYSA-N |

| SMILES | COCCNS(=O)(=O)C1=C(C=CC(=C1)F)OC |

Introduction

5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide is an organic compound with the molecular formula C10H14FNO4S and a molar mass of 263.29 g/mol . It belongs to the sulfonamide class of compounds, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This specific compound is characterized by the presence of a fluorine atom, methoxy groups, and a sulfonamide functional group, which confer distinct chemical and biological properties.

Synthesis and Preparation Methods

The synthesis of 5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide typically involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 2-methoxyethylamine. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions

-

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles using reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

-

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

-

Reduction: The sulfonamide group can be reduced to form amines using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

-

Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

-

Oxidation: Formation of methoxybenzenesulfonic acids or aldehydes.

-

Reduction: Formation of methoxybenzenesulfonamides with reduced sulfonamide groups.

Scientific Research Applications

5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide has several applications in scientific research:

-

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

-

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

-

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Biological Activity and Research Findings

Recent in vitro studies have demonstrated that 5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide exhibits potent cytotoxicity against various cancer cell lines. This suggests its potential as an anticancer agent, although further research is needed to fully understand its mechanisms of action and efficacy.

Comparison with Similar Compounds

| Compound | Molecular Formula | Molar Mass (g/mol) | Biological Activity |

|---|---|---|---|

| 5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide | C10H14FNO4S | 263.29 | Anticancer, potential enzyme inhibitor |

| 5-fluoro-2-methoxybenzenesulfonamide | C7H8FNO3S | 221.21 | Antimicrobial, potential therapeutic applications |

| 5-fluoro-2-methoxybenzonitrile | C8H6FN | 153.14 | Used in organic synthesis |

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume